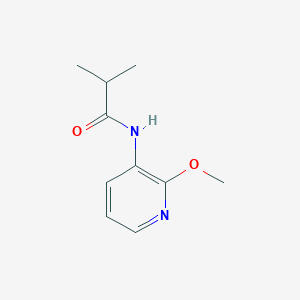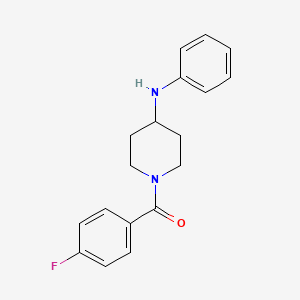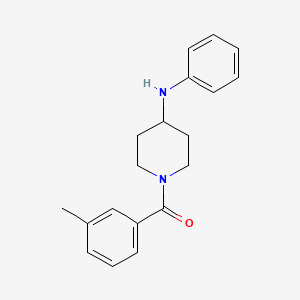
(4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone, also known as 4-ANPP, is a synthetic compound that belongs to the class of synthetic opioids. It is commonly used as an intermediate in the production of fentanyl and related analogs. Due to its potent analgesic properties, 4-ANPP has gained significant attention in the scientific community.
作用機序
The mechanism of action of (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone involves binding to the mu-opioid receptor and activating downstream signaling pathways. This leads to a decrease in the perception of pain and an increase in pain tolerance. Additionally, (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone has been shown to have some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone has been shown to have other biochemical and physiological effects. It has been found to have antitussive properties, which may make it useful in the treatment of cough. Additionally, (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone has been shown to have sedative effects, which may contribute to its analgesic properties. However, the sedative effects may also limit its clinical use.
実験室実験の利点と制限
One advantage of using (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone in lab experiments is its high potency and selectivity for the mu-opioid receptor. This allows for the study of opioid receptor signaling pathways and the development of new analgesic drugs. However, one limitation of using (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone is its potential for abuse and addiction. Therefore, caution should be taken when handling and studying this compound.
将来の方向性
There are several future directions for the study of (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone. One area of research is the development of new analgesic drugs based on the structure of (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone. Additionally, further studies are needed to understand the full range of biochemical and physiological effects of (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone. Furthermore, the potential for abuse and addiction should be further investigated to ensure the safe use of this compound in clinical settings.
Conclusion
In conclusion, (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone is a synthetic compound with potent analgesic properties. Its high potency and selectivity for the mu-opioid receptor make it a promising candidate for the development of new analgesic drugs. However, caution should be taken when handling and studying this compound due to its potential for abuse and addiction. Further research is needed to fully understand the biochemical and physiological effects of (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone and to develop safe and effective clinical applications.
合成法
The synthesis of (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone involves the reaction of 4-chlorobutyryl chloride with aniline in the presence of a base to form 4-anilinopiperidine. This intermediate is then reacted with 3-methylbenzaldehyde in the presence of a reducing agent to form (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
(4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone has been extensively studied for its potential use as an analgesic agent. It has been shown to have high affinity and selectivity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. Furthermore, (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone has been found to have a longer duration of action and greater potency than morphine. These properties make it a promising candidate for the development of new analgesic drugs.
特性
IUPAC Name |
(4-anilinopiperidin-1-yl)-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-6-5-7-16(14-15)19(22)21-12-10-18(11-13-21)20-17-8-3-2-4-9-17/h2-9,14,18,20H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUHZJYNUSTOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(cyclopropylmethyl)-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7527235.png)
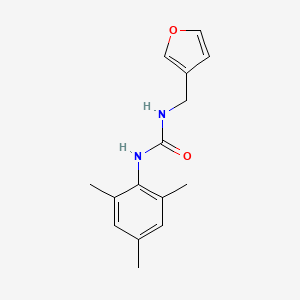
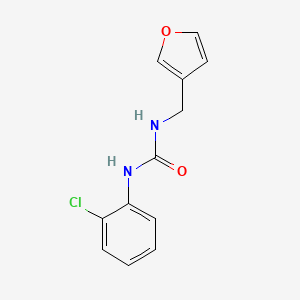


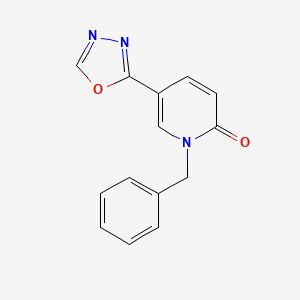
![5-[(4-fluorophenoxy)methyl]-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]furan-2-carboxamide](/img/structure/B7527271.png)
![tert-butyl N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]carbamate](/img/structure/B7527274.png)
![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)

